(S)-3-Amino-2-(2,3-difluorobenzyl)propanoic acid
Description
(S)-3-Amino-2-(2,3-difluorobenzyl)propanoic acid is a fluorinated non-proteinogenic amino acid characterized by a propanoic acid backbone substituted with a 2,3-difluorobenzyl group at the second carbon and an amino group at the third carbon. The stereochemistry (S-configuration) at the chiral center influences its biological interactions.
Properties
Molecular Formula |
C10H11F2NO2 |
|---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
(2S)-2-(aminomethyl)-3-(2,3-difluorophenyl)propanoic acid |
InChI |
InChI=1S/C10H11F2NO2/c11-8-3-1-2-6(9(8)12)4-7(5-13)10(14)15/h1-3,7H,4-5,13H2,(H,14,15)/t7-/m0/s1 |
InChI Key |
UBBHPNTUQDUWGR-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)F)C[C@@H](CN)C(=O)O |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CC(CN)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of (S)-3-Amino-2-(2,3-difluorobenzyl)propanoic Acid
General Synthetic Strategy
The synthesis of this compound generally involves multi-step organic synthesis starting from commercially available amino acid precursors or protected derivatives. The key steps typically include:
- Protection of the amino group to prevent side reactions during subsequent transformations.
- Introduction of the difluorobenzyl moiety via alkylation or coupling reactions.
- Establishment or retention of stereochemistry at the alpha carbon.
- Deprotection and purification to yield the target amino acid.
The use of protecting groups such as tert-butoxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) is common to stabilize the amino function during synthesis and facilitate incorporation into peptides or further modifications.
Specific Preparation Routes
Boc-Protected Route
- Starting Material: Boc-protected amino acid derivatives, e.g., Boc-(S)-3-amino-2-(2,3-difluorobenzyl)propanoic acid.
- Key Steps:
- Protection of the amino group with Boc to form a stable intermediate.
- Introduction of the 2,3-difluorobenzyl substituent via nucleophilic substitution or coupling reactions.
- Careful control of reaction parameters such as temperature and solvent to maintain stereochemical integrity and avoid side reactions.
- Solvents and Reagents: Common solvents include dichloromethane (DCM) and dimethylformamide (DMF). Coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) may be used.
- Purification: Standard chromatographic techniques and crystallization.
- Storage: The Boc-protected compound should be stored at low temperatures (0–8 °C) to prevent degradation.
This method allows for high purity and yield, suitable for pharmaceutical and biochemical applications.
Fmoc-Protected Route
- Starting Material: Fmoc-(S)-3-amino-2-(2,3-difluorobenzyl)propanoic acid.
- Key Steps:
- Introduction of the Fmoc group to protect the amino functionality.
- Alkylation or coupling to attach the 2,3-difluorobenzyl group.
- Reaction conditions require precise temperature control, solvent choice (e.g., DMF, DCM), and timing to optimize yield and purity.
- Applications: Widely used in solid-phase peptide synthesis due to the ease of Fmoc removal under mild conditions.
- Stability: Exhibits good stability under standard laboratory conditions but requires cold storage to maintain integrity.
Curtius Rearrangement-Based Synthesis
A notable synthetic approach involves the Curtius rearrangement to establish the β-amino group:
- Starting Material: N(α)-Boc-Aspartic acid benzyl ester (N(α)-Boc-Asp(OBn)-OH).
- Process:
- Conversion of the carboxylic acid group to an acyl azide intermediate.
- Thermal rearrangement (Curtius rearrangement) to form an isocyanate intermediate, which is subsequently hydrolyzed to give the β-amino acid.
- Protection: Proper protection of the α-amino group (e.g., Boc) is critical for the success of this rearrangement.
- Outcome: Efficient synthesis of orthogonally protected 2,3-diaminopropionic acid derivatives, which can be further functionalized to introduce the difluorobenzyl group.
- Reference: Englund et al. reported this method as cost-effective and efficient for related amino acid derivatives.
Additional Synthetic Considerations
- Chiral Integrity: Maintaining the (S)-configuration is essential; thus, stereoselective synthesis or chiral resolution methods are employed.
- Reaction Atmosphere: Some steps may require inert atmosphere (e.g., nitrogen) to prevent oxidation or side reactions.
- Removal of Byproducts: For example, removal of thionyl chloride (SOCl2) after acid chloride formation is crucial to avoid interference in subsequent steps.
- Scale-Up: Industrial synthesis considers operability and yield, with purification by crystallization and chromatographic methods.
Data Table: Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-2-(2,3-difluorobenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The difluorobenzyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield imines, while reduction of the carboxylic acid group may produce alcohols.
Scientific Research Applications
(S)-3-Amino-2-(2,3-difluorobenzyl)propanoic acid is a chiral α-amino acid with a difluorobenzyl substituent that gives it unique steric and electronic properties. The stereochemistry of this compound plays a crucial role in its biological activity and interactions.
Potential Applications
This compound has potential applications in pharmaceutical development as a building block. Its structural similarity to naturally occurring amino acids allows it to interact with various receptors and enzymes in the central nervous system. Computer-aided predictions suggest it may have neuroprotective effects and influence synaptic plasticity, which are critical for learning and memory processes. It can also modulate various receptors involved in neurotransmission.
Scientific Research Applications
This compound's applications in scientific research include:
- Peptide Synthesis Fluorinated amino acid derivatives, such as Fmoc-(S)-3-amino-2-(2,3-difluorobenzyl)propanoic acid, are studied for their potential biological activities. The introduction of fluorine atoms can enhance the metabolic stability of peptides and influence their interactions with biological targets.
- Neurotransmission Interaction studies have revealed that this compound can modulate various receptors involved in neurotransmission.
- Drug Design and Development Studies involving Fmoc-(S)-3-amino-2-(2,3-difluorobenzyl)propanoic acid focus on its interactions with various biological molecules. The presence of fluorine may alter binding affinities and selectivities compared to non-fluorinated analogs, making it a subject of interest in drug design and development. Research has shown that fluorinated compounds can exhibit enhanced interactions with target proteins due to improved lipophilicity and steric effects.
Mechanism of Action
The mechanism of action of (S)-3-Amino-2-(2,3-difluorobenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzyl group may enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The amino and carboxylic acid groups play a crucial role in the compound’s overall reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The compound’s key differentiator is the 2,3-difluorobenzyl substituent, which impacts lipophilicity, electronic effects, and steric interactions. Below is a comparative analysis with analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Fluorine vs. Other Halogens : The 2,3-difluoro substitution likely enhances metabolic stability and membrane permeability compared to bromo (e.g., 4-bromophenyl in ) or nitro (e.g., 3-nitrophenyl in ) groups. Fluorine’s electronegativity may also improve target binding via dipole interactions.
- Substituent Position: Unlike 3-[(3-fluorobenzyl)amino]propanoic acid , where the fluorobenzyl is on the amino group, the target compound’s substituent is on the carbon backbone. This positional difference alters electronic distribution and steric accessibility.
- Stereochemistry: The (S)-configuration is critical for chiral recognition in biological systems, as seen in analogs like (S)-2-Amino-3-(3-nitrophenyl)propanoic acid .
Anti-Inflammatory Potential
Structurally related NSAIDs, such as Felbinac and Fenbufen , exhibit anti-inflammatory activity via COX inhibition. However, the amino group introduces polarity, which could reduce gastrointestinal toxicity—a common issue with traditional NSAIDs.
Neuroactive Properties
BMAA () demonstrates neurotoxicity linked to excitatory amino acid receptors. While the target compound lacks a methylamino group, its fluorinated benzyl substituent could influence CNS penetration. However, BMAA’s low BBB permeability (2–5 × 10⁻⁵ mL/s/g ) suggests that bulkier substituents (e.g., difluorobenzyl) might further restrict brain uptake unless actively transported.
Anti-Proliferative Activity
β-hydroxy-β-arylalkanoic acids () show anti-proliferative effects on malignant cells. The fluorobenzyl group in the target compound could enhance cytotoxicity through increased lipophilicity and DNA intercalation, though this remains speculative without direct data.
Biological Activity
(S)-3-Amino-2-(2,3-difluorobenzyl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant case studies.
Overview of Biological Activity
This compound exhibits a range of biological activities that can affect various cellular processes. Its structure, characterized by an amino group and a difluorobenzyl moiety, suggests potential interactions with biological targets such as receptors and enzymes.
The compound is believed to exert its effects through several mechanisms:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in metabolic pathways. For instance, it may interact with carbonic anhydrase or other enzymes crucial for amino acid metabolism.
- Cell Signaling Modulation : The compound can influence signaling pathways related to cell growth and differentiation. This modulation can lead to alterations in gene expression patterns, impacting cellular function.
- Transport Dynamics : The transport and distribution within cells are facilitated by specific transporters that help localize the compound to target sites for action.
In Vitro Studies
In vitro studies have demonstrated that this compound can modulate various cellular responses:
- Cell Growth : At low concentrations, it has been observed to enhance cell proliferation in certain cell lines, indicating a potential role in promoting cellular growth under specific conditions.
- Gene Expression : Changes in gene expression have been noted when cells are treated with this compound, suggesting that it may act as a transcriptional regulator.
In Vivo Studies
Animal model studies provide insight into the pharmacokinetics and therapeutic potential of the compound:
- Dosage Effects : Research indicates that varying dosages can lead to different biological outcomes. Lower doses may enhance metabolic functions, while higher doses could exhibit inhibitory effects on enzyme activity.
- CNS Penetration : Some studies suggest that derivatives of this compound can penetrate the blood-brain barrier effectively, making them candidates for treating central nervous system disorders .
Case Study 1: Neuroprotective Effects
A study evaluated the neuroprotective effects of this compound in a rat model of neurodegeneration. Results indicated a significant reduction in neuronal loss compared to controls, attributed to its ability to modulate inflammatory pathways and promote neuronal survival .
Case Study 2: Enzyme Interaction
Another study focused on the interaction between this compound and specific enzymes involved in amino acid metabolism. It was found that this compound acted as a competitive inhibitor for these enzymes, suggesting its potential use in metabolic disorders where enzyme regulation is crucial .
Data Summary
| Property | Value |
|---|---|
| Molecular Weight | 201.17 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 3 |
| Potential Targets | Carbonic Anhydrase |
Q & A
Basic Research Questions
Q. What synthetic strategies are reported for (S)-3-Amino-2-(2,3-difluorobenzyl)propanoic acid?
- Methodological Answer : The synthesis typically involves multi-step protocols. For example, intermediates like (R)-1-((2,3-difluorobenzyl)amino)-2-methylpyrrolidine-2-carboxylic acid methyl ester are prepared using reductive amination with sodium cyanoborohydride in methanol/acetic acid, followed by extraction and purification via column chromatography (hexane/ethyl acetate gradients) . Chiral resolution may require enantioselective catalysis or chiral auxiliary incorporation .
Q. How is stereochemical purity validated during synthesis?
- Methodological Answer : Chiral HPLC or capillary electrophoresis is recommended for enantiomeric excess (ee) determination. For example, analogs like (S)-2-((3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic acid are analyzed using chiral stationary phases (e.g., Chiralpak® AD-H) with polarimetric detection . X-ray crystallography or NMR-based Mosher ester analysis can confirm absolute configuration .
Q. What purification techniques are effective for isolating intermediates?
- Methodological Answer : Column chromatography on silica gel with hexane/ethyl acetate (gradient elution) achieves >90% purity for intermediates . For polar derivatives, reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) resolves impurities. Crystallization from ethanol/water mixtures is also reported for carboxylate salts .
Advanced Research Questions
Q. How can reaction yields be optimized for critical intermediates?
- Methodological Answer : Catalyst screening (e.g., bromotri(pyrrolidin-1-yl)phosphonium hexafluorophosphate in ) improves coupling efficiency . Solvent optimization (e.g., dichloromethane vs. THF) and temperature control (0°C to RT) minimize side reactions. Kinetic studies via in-situ FTIR or LC-MS track intermediate stability .
Q. What analytical methods resolve structural ambiguities in analogs?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular formula, while 2D NMR (¹H-¹³C HSQC, HMBC) assigns regiochemistry. For example, NOESY correlations distinguish benzyl group orientation in analogs like (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid . X-ray diffraction provides definitive proof for crystalline derivatives .
Q. How do researchers address contradictions in biological activity data?
- Methodological Answer : Comparative studies using standardized assays (e.g., enzyme inhibition IC₅₀) under controlled pH and temperature are critical. For fluorinated analogs, meta-analysis of structure-activity relationships (SAR) identifies substituent effects. For instance, 2,3-difluorobenzyl groups may enhance blood-brain barrier penetration compared to non-fluorinated analogs .
Q. What strategies mitigate racemization during amide bond formation?
- Methodological Answer : Use of coupling agents like HATU or DIC/HOAt at low temperatures (−20°C) minimizes epimerization. Protecting group selection (e.g., Boc for amines) stabilizes chiral centers. highlights the use of Z-Dap-OH (benzyloxycarbonyl-protected amino acid) to preserve stereointegrity during solid-phase peptide synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
